N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide
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Overview
Description
Its unique structure, featuring a cyclopropane carboxamide core, combined with a pyrrole and oxadiazole moiety, lends itself to diverse chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide typically begins with the preparation of key intermediates. The synthesis can involve multi-step reactions including cyclopropanation, followed by functional group transformations and coupling reactions to introduce the pyrrole and oxadiazole units.
Common synthetic routes:
Cyclopropanation: Formation of the cyclopropane carboxamide core from corresponding olefin through a cyclopropanation reaction.
Pyrrole Introduction: Synthesis of the 1-methylpyrrole unit, which is subsequently coupled with the cyclopropane core.
Oxadiazole Formation: Construction of the 1,2,4-oxadiazole ring via cyclization reactions involving nitrile oxides and amides.
Industrial Production Methods
Industrial-scale production of this compound may involve optimization of reaction conditions for scalability, including the use of efficient catalysts, solvents, and reaction temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction of certain functional groups, such as nitro to amine or oxadiazole to oxadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrole or phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation with N-bromosuccinimide or Friedel-Crafts reactions using aluminum chloride.
Major Products Formed
The major products from these reactions depend on the reaction conditions and reagents used, but could include hydroxylated, aminated, or halogenated derivatives.
Scientific Research Applications
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide has diverse applications in several fields:
Chemistry: Used as a building block for the synthesis of complex molecules, catalysts, and ligands in coordination chemistry.
Biology: Investigated for its potential bioactivity, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential pharmacological agent, particularly for its ability to interact with specific molecular targets and pathways.
Industry: Potential use in the development of novel materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The cyclopropane carboxamide core and its substituents can modulate these interactions, influencing pathways involved in biological processes. Specific pathways and targets may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
When compared to other compounds with similar structural features, such as cyclopropane carboxamides, pyrroles, or oxadiazoles, N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide stands out due to its unique combination of these three units. Similar compounds include:
Cyclopropane-1-carboxamides
1-Methylpyrrole derivatives
1,2,4-Oxadiazole-based molecules
Each of these similar compounds has its own set of properties and applications, but the combination present in this compound creates a molecule with distinctive reactivity and potential.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-11-5-8-14(22)16-20-15(24-21-16)12-19-17(23)18(9-10-18)13-6-3-2-4-7-13/h2-8,11H,9-10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAFHNUCWSTMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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